1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate, which is then further reacted to produce the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylphenethylamine: Shares a similar phenethylamine structure but lacks the indole moiety.
N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide: Contains an indole moiety but has different substituents and functional groups.
Uniqueness
1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[[ethyl-[(2-methylphenyl)methyl]amino]methyl]indole-2,3-dione |
InChI |
InChI=1S/C19H20N2O2/c1-3-20(12-15-9-5-4-8-14(15)2)13-21-17-11-7-6-10-16(17)18(22)19(21)23/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
OUYXYGSFWOJSLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1C)CN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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